molecular formula C19H20F3NO3S2 B2686747 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane CAS No. 1705727-18-9

7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane

Cat. No.: B2686747
CAS No.: 1705727-18-9
M. Wt: 431.49
InChI Key: ZZTRZFJUIFFIAH-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane is a complex organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the difluorophenyl and ethoxy-fluorophenyl groups. Common reagents used in these reactions include sulfur-containing compounds, nitrogen sources, and various fluorinated aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or protein interactions.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,5-Difluorophenyl)-4-((4-methoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane
  • 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-chlorophenyl)sulfonyl)-1,4-thiazepane
  • 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-bromophenyl)sulfonyl)-1,4-thiazepane

Uniqueness

Compared to similar compounds, 7-(2,5-Difluorophenyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane is unique due to the specific combination of difluorophenyl and ethoxy-fluorophenyl groups. These substituents confer distinct chemical and physical properties, such as increased stability, specific reactivity, and potential biological activity. This uniqueness makes the compound valuable for various scientific and industrial applications.

Properties

IUPAC Name

7-(2,5-difluorophenyl)-4-(4-ethoxy-3-fluorophenyl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S2/c1-2-26-18-6-4-14(12-17(18)22)28(24,25)23-8-7-19(27-10-9-23)15-11-13(20)3-5-16(15)21/h3-6,11-12,19H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTRZFJUIFFIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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